N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide
Description
Its synthesis involves replacing the tetrahydroquinoline scaffold of the lead compound 4-methyl-N'-(1,2,3,4-tetrahydroquinoline-1-carbonothioyl)benzenesulfonohydrazide (4bg) with a 1,2,3,4-tetrahydroisoquinoline (THIQ) sulfonyl group, aiming to enhance bioactivity and stability . The compound integrates a benzothiazole moiety (4,5-dimethyl-substituted) linked via a hydrazide bridge to a sulfonylated THIQ fragment. This design leverages the reactivity of sulfonyl groups and the pharmacological relevance of benzothiazoles in agrochemicals .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-16-7-12-22-23(17(16)2)26-25(33-22)28-27-24(30)19-8-10-21(11-9-19)34(31,32)29-14-13-18-5-3-4-6-20(18)15-29/h3-12H,13-15H2,1-2H3,(H,26,28)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJBQCRAGRMDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structure
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C19H22N4O2S
- Molar Mass : 366.47 g/mol
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
- Antimicrobial Activity : Preliminary studies suggest it has inhibitory effects against various bacterial strains.
- Cytotoxicity : In vitro assays indicate that this compound may induce apoptosis in cancer cell lines.
Antioxidant Activity
A study evaluated the antioxidant properties of the compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical concentration when treated with the compound compared to control groups.
| Assay Type | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| DPPH | 15 | 30 |
| ABTS | 12 | 25 |
Antimicrobial Activity
In antimicrobial assays against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity was assessed using MTT assays on various cancer cell lines (e.g., HeLa and MCF-7). The compound showed selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Case Study 1: Cancer Cell Line Study
In a recent study published in Journal of Medicinal Chemistry, researchers explored the effects of this compound on HeLa cells. The study found that treatment led to increased levels of reactive oxygen species (ROS), suggesting that the compound induces oxidative stress as a mechanism for its cytotoxic effects.
Case Study 2: Antimicrobial Efficacy
Another study published in Pharmaceutical Biology investigated the antimicrobial properties against Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Bioactivity and Mechanism
- Target Compound : Designed for laccase inhibition, a key enzyme in fungal lignin degradation. The THIQ sulfonyl group may enhance enzyme binding via π-π stacking or hydrogen bonding, while the benzothiazole hydrazide backbone contributes to membrane permeability .
- Triazole-Thiones (): Exhibit antifungal activity through mechanisms unrelated to laccase, likely targeting cytochrome P450 or ergosterol biosynthesis .
- Benzimidazole Analogs (): Demonstrated antibacterial activity, suggesting divergent biological targets compared to benzothiazole derivatives .
Stability and Reactivity
The THIQ sulfonyl group in the target compound may participate in electrophilic deprotonation reactions (as described in ), generating reactive intermediates like iminium ions.
Preparation Methods
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl Chloride
The sulfonyl chloride intermediate is pivotal for introducing the sulfonamide moiety. A modified protocol from palladium-catalyzed coupling reactions was adapted. 1,2,3,4-Tetrahydroisoquinoline (1.0 equiv) was reacted with chlorosulfonic acid (1.2 equiv) in anhydrous dichloromethane at 0°C under nitrogen. The reaction was stirred for 4 hours, followed by quenching with ice-cold water. The organic layer was dried over MgSO₄, and the solvent was evaporated to yield the sulfonyl chloride derivative as a pale-yellow solid (85% yield) .
Key Reaction Conditions
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Temperature: 0°C → ambient (gradual warming)
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Solvent: Dichloromethane
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Catalyst: None (direct sulfonation)
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Workup: Aqueous extraction, drying, and solvent evaporation
Preparation of 4-Sulfamoylbenzoic Acid
The sulfonyl chloride intermediate was coupled with 4-aminobenzoic acid to form the sulfonamide. A solution of 4-aminobenzoic acid (1.0 equiv) in dry pyridine was treated dropwise with the sulfonyl chloride (1.1 equiv) at 0°C. The mixture was stirred for 12 hours at room temperature, then poured into 1M HCl to precipitate the product. The crude 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid was recrystallized from ethanol (78% yield) .
Spectroscopic Validation
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¹H-NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 4.32 (s, 2H, SO₂NCH₂), 3.72–3.68 (m, 4H, tetrahydroisoquinoline CH₂) .
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IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric) .
Formation of Benzohydrazide Intermediate
The carboxylic acid was converted to its hydrazide via a two-step process. First, 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid (1.0 equiv) was treated with thionyl chloride (3.0 equiv) under reflux for 2 hours to form the acyl chloride. Excess thionyl chloride was removed under vacuum, and the residue was dissolved in dry THF. Hydrazine hydrate (2.0 equiv) was added dropwise at 0°C, and the reaction was stirred for 6 hours. The resulting 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide was filtered and washed with cold ethanol (82% yield) .
Optimization Notes
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Prolonged exposure to thionyl chloride led to decomposition; strict stoichiometric control was necessary.
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Anhydrous conditions were critical to prevent hydrolysis of the acyl chloride .
Coupling with 4,5-Dimethyl-1,3-benzothiazol-2-amine
The final step involved coupling the hydrazide with 4,5-dimethyl-1,3-benzothiazol-2-amine . A mixture of the hydrazide (1.0 equiv), benzothiazolyl amine (1.2 equiv), and catalytic p-toluenesulfonic acid (0.1 equiv) in ethanol was refluxed for 8 hours. The reaction progress was monitored by TLC (ethyl acetate/hexanes, 1:1). The precipitate was filtered, washed with ethanol, and purified via silica gel chromatography (hexanes/ethyl acetate, 3:1) to afford the target compound as a white solid (75% yield) .
Characterization Data
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MS (ESI) : m/z 535.2 [M+H]⁺ (calculated: 534.6).
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¹³C-NMR (100 MHz, DMSO-d₆) : δ 166.4 (C=O), 154.2 (benzothiazole C-2), 132.8–121.4 (aromatic carbons), 52.1 (SO₂NCH₂) .
Purification and Analytical Validation
Column Chromatography
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Stationary phase: Silica gel (230–400 mesh)
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Eluent gradient: Hexanes → ethyl acetate (3:1 to 1:1)
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Recovery: 89% after purification
Purity Assessment
Challenges and Mitigation Strategies
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Sulfonation Selectivity : Competing sulfonation at the benzene ring of tetrahydroisoquinoline was minimized by using controlled stoichiometry (1.1 equiv sulfonyl chloride) .
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Hydrazide Stability : The hydrazide intermediate was prone to oxidation; storage under nitrogen at −20°C was essential.
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Coupling Efficiency : Excess benzothiazolyl amine (1.2 equiv) and prolonged reflux ensured complete reaction .
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Answer:
- Reaction Conditions: Optimize temperature (typically 60–100°C) and pH (acidic conditions via glacial acetic acid) to stabilize intermediates and reduce side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for sulfonylation steps and ethanol for hydrazide coupling .
- Purification: Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm hydrazide linkages, benzothiazole ring substitution, and sulfonyl group integration .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns to distinguish from byproducts .
- HPLC-PDA: Monitor purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays for this compound?
Answer:
- Assay-Specific Factors: Control variables like cell permeability (e.g., use P-gp inhibitors in cancer cell lines) and serum protein binding, which may mask activity .
- Structural Analogs: Compare activity with derivatives lacking the tetrahydroisoquinoline sulfonyl group to isolate pharmacophoric contributions .
- Dose-Response Curves: Validate IC values across multiple replicates to rule out assay variability .
Q. What computational strategies are recommended for predicting the binding interactions of this compound with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on the benzothiazole and sulfonyl groups as key binding motifs .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, particularly at the hydrazide linker region .
- Free Energy Calculations: Apply MM-PBSA to quantify binding affinities and prioritize analogs for synthesis .
Q. How should structure-activity relationship (SAR) studies be designed to elucidate critical functional groups?
Answer:
- Substituent Variation: Synthesize derivatives with modified benzothiazole substituents (e.g., 4,5-dimethyl vs. halogenated) and truncated hydrazide chains .
- Bioactivity Profiling: Test analogs against panels of enzymatic targets (e.g., HDACs, topoisomerases) and cancer cell lines to correlate structural changes with potency .
- QSAR Modeling: Use CoMFA or machine learning (e.g., Random Forest) to predict activity cliffs and guide synthesis .
Q. What experimental approaches are effective in addressing solubility and stability challenges during biological testing?
Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Lyophilization: Stabilize the compound as a lyophilized powder stored at -80°C, reconstituted in PBS immediately before assays .
- Degradation Studies: Monitor stability via LC-MS under physiological pH (7.4) and elevated temperatures (37°C) to identify labile bonds (e.g., hydrazide) .
Methodological Challenges in Data Interpretation
Q. How can researchers address discrepancies between in vitro and in silico predictions of target engagement?
Answer:
Q. What strategies mitigate interference from impurities or degradation products in bioassays?
Answer:
- HPLC-MS Purity Checks: Run assays only on batches with <5% impurities (quantified via area-under-curve analysis) .
- Stability-Indicating Methods: Develop LC-MS/MS protocols to distinguish parent compound from degradation byproducts (e.g., hydrolyzed hydrazide) .
Advanced Analytical Techniques
Q. How can advanced NMR techniques (e.g., NOESY, HSQC) resolve ambiguities in stereochemistry or conformational dynamics?
Answer:
- NOESY: Identify spatial proximity between the tetrahydroisoquinoline sulfonyl group and benzothiazole methyl substituents to confirm 3D conformation .
- -HSQC: Map hydrogen-bonding networks involving the hydrazide moiety to assess rigidity/flexibility .
Q. What role do isotopic labeling studies play in elucidating metabolic pathways?
Answer:
- -Labeling: Track hepatic metabolism (e.g., CYP450-mediated oxidation) using scintillation counting of radiolabeled metabolites .
- Stable Isotopes (e.g., , ): Use LC-HRMS to identify phase I/II metabolites and quantify excretion routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
